BenchChemオンラインストアへようこそ!

Benzhydrylurea

Anticonvulsant QSAR Medicinal Chemistry

Benzhydrylurea (CAS 724-18-5) is a structurally authenticated benzhydryl-substituted urea with demonstrated anticonvulsant and antihypoxic activity. Its pharmacological profile is quantitatively linked to its 13C NMR spectrum via validated QSAR models, making it an essential reference standard for systematic SAR investigations. Unlike generic urea derivatives, the benzhydryl substitution pattern is critical for biological activity—even minor structural alterations significantly reduce potency. With a favorable safety profile (LD50 1300 mg/kg, oral, rat) and documented CYP450 induction capability, this compound enables robust in vivo dosing regimens for hypoxia and cerebral ischemia models while minimizing compound-related mortality.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 724-18-5
Cat. No. B1198726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydrylurea
CAS724-18-5
Synonymsbenzhydrylurea
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C14H14N2O/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17)
InChIKeyNEBHYUQDMJXPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 20 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydrylurea (CAS 724-18-5) for Anticonvulsant and Antihypoxic Research: A Scientific Procurement Overview


Benzhydrylurea (CAS 724-18-5) is a benzhydryl-substituted urea derivative that has been investigated as a synthetic anticonvulsant and antihypoxic agent. It possesses a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol [1]. Key physical properties include a melting point of 147-148°C, a boiling point of 389.7°C at 760 mmHg, and a density of 1.156 g/cm³ .

Why Substituting Benzhydrylurea with Generic Urea Derivatives Undermines Anticonvulsant and Antihypoxic Research Outcomes


Urea derivatives are a broad class of compounds with varying biological activities. However, the specific benzhydryl substitution pattern in benzhydrylurea is critical for its observed pharmacological profile. Structure-activity relationship (SAR) studies have established a quantitative link between the benzhydryl group and anticonvulsant efficacy, indicating that even seemingly minor structural alterations, such as the introduction of an acyl group at the free nitrogen, can significantly reduce biological activity [1]. Substituting benzhydrylurea with a generic or uncharacterized urea derivative risks a loss of these specific, quantifiable pharmacological properties, thereby compromising experimental validity and leading to non-reproducible results.

Quantitative Differentiation of Benzhydrylurea: A Data-Driven Evidence Guide for Scientific Selection


Anticonvulsant Activity: A Quantitative Structure-Activity Relationship (QSAR) Comparison with Benzhydrylamides

Benzhydrylurea's anticonvulsant activity is not an isolated property but is quantifiably linked to its molecular structure. A key study established a quantitative relationship between the structure and anticonvulsant activity for a series of N-benzhydrylamides and N-benzhydrylureas [1]. The activity of benzhydrylurea was measured and modeled within this series, providing a baseline for structure-based activity prediction that is not available for many other urea derivatives.

Anticonvulsant QSAR Medicinal Chemistry

Antihypoxic Activity: Direct Comparison with Halogenated Benzhydrylurea Derivatives

In a study evaluating the antihypoxic properties of benzhydrylurea and its halogenated derivatives, benzhydrylurea (unsubstituted) was used as the reference compound [1]. While the halogenated derivatives often showed improved activity, the baseline activity of benzhydrylurea was established, providing a critical benchmark for understanding the impact of halogen substitution on this pharmacological parameter.

Antihypoxic Neuroprotection Hypoxia Research

Hepatic Monooxygenase Induction: A Dual Pharmacological Profile Distinct from Simple Ureas

Benzhydrylureas are documented to have an inducing effect on the cytochrome P-450-dependent liver monooxygenase system [1]. This property is notable because it adds a hepatic metabolism dimension to its anticonvulsant and antihypoxic profile. This dual activity (CNS effect plus hepatic enzyme induction) differentiates it from simpler ureas that may only possess one of these activities. The clinically studied analog, m-chlorobenzhydrylurea (Galodif), has been specifically investigated for its ability to modulate the cytochrome P450 system, an effect that is likely shared by the parent compound to some degree and is a characteristic of this chemical class.

Cytochrome P450 Drug Metabolism Hepatology

Acute Toxicity Profile: A Favorable Safety Window for In Vivo Experimentation

A key advantage of benzhydrylurea is its reported low acute toxicity, which facilitates in vivo studies. An LD50 of 1300 mg/kg (oral, rat) has been reported [1]. This low acute toxicity is a critical differentiator from other anticonvulsant ureides, such as pheneturide, which are noted for their higher toxicity [2].

Toxicology Safety Pharmacology In Vivo Studies

Physical Properties: Distinct Melting Point and Lipophilicity for Formulation and Analytical Workflows

Benzhydrylurea's well-defined physical properties provide practical advantages in laboratory handling and method development. Its reported melting point of 147-148°C and a calculated logP (XLogP3) of 2.2 are specific to this molecule and differ from its analogs. For instance, the clinically relevant m-chlorobenzhydrylurea (Galodif) has a higher logP (~3) due to the chlorine substitution [1].

Physicochemical Properties Formulation Science Analytical Chemistry

Optimized Research Applications for Benzhydrylurea (CAS 724-18-5) Based on Differentiated Evidence


SAR Studies for Next-Generation Anticonvulsants: Using Benzhydrylurea as a Defined QSAR Baseline

Benzhydrylurea's anticonvulsant activity has been quantitatively linked to its structure via QSAR models that correlate 13C NMR chemical shifts with in vivo potency [1]. This makes it an ideal starting point for systematic SAR investigations. Researchers can use benzhydrylurea as a reference standard to generate and test new analogs, predicting their activity based on spectral changes. This approach allows for a more efficient and rational design of novel anticonvulsant candidates compared to screening random urea derivatives.

In Vivo Hypoxia and Neuroprotection Models: Leveraging Defined Antihypoxic Activity and Low Toxicity

The documented antihypoxic activity of benzhydrylurea, established as a baseline in comparative studies with its halogenated derivatives [1], combined with its low acute toxicity (LD50 1300 mg/kg, oral, rat) [2], makes it a suitable candidate for in vivo models of hypoxia and cerebral ischemia. Its favorable safety profile allows for robust dosing regimens with a reduced risk of compound-related mortality, enabling researchers to focus on neuroprotective outcomes.

Drug Metabolism and Pharmacokinetic (DMPK) Profiling: Investigating a Dual-Action Hepatic Inducer

Benzhydrylurea's ability to induce the cytochrome P-450-dependent liver monooxygenase system [1] provides a unique pharmacological tool. It can be used in in vitro and in vivo studies to probe the mechanisms of enzyme induction and to understand the interplay between CNS activity and hepatic metabolism. This is particularly relevant for research into drug-drug interactions or for developing therapies for conditions where both CNS and hepatic modulation are desired, as seen with its analog m-chlorobenzhydrylurea (Galodif) in alcohol-related disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzhydrylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.